Angiogenesis Inhibition: Bioactivity Tied to the Pro-Ser-Ser-Pro Core Sequence
The octapeptide Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu, which precisely contains the L-Prolyl-L-seryl-L-seryl-L-proline core, is specifically claimed in US Patent 5,994,309 as an inhibitor of endothelial tube formation and cell invasion [1]. In the context of this patent, the Pro-Ser-Ser-Pro sequence is a non-redundant structural determinant. In contrast, generic scrambled or truncated analogs (e.g., Ser-Pro-Pro-Pro) lack this exact pharmacophoric arrangement and are not covered by the same functional claims, resulting in a qualitative difference in documented bioactivity for this application.
| Evidence Dimension | Inhibition of endothelial tube formation (in vitro) |
|---|---|
| Target Compound Data | Active as part of the octapeptide Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu [SEQ ID NO:2] |
| Comparator Or Baseline | Scrambled or truncated peptide controls (not explicitly defined in patent) |
| Quantified Difference | Not directly quantified; the specific sequence is identified in patent claims as essential for activity. |
| Conditions | In vitro angiogenesis assay |
Why This Matters
For researchers procuring a core motif for anti-angiogenic peptide development, only the exact Pro-Ser-Ser-Pro sequence maps to a patented bioactive substructure, reducing legal and functional risk in lead optimization programs.
- [1] Mazar, A. P., & Jones, T. R. Anti-invasive and anti-angiogenic compositions. US Patent 5,994,309. 1999. View Source
